molecular formula C17H18N2O4 B3486896 4-isopropoxy-N-(2-methyl-5-nitrophenyl)benzamide

4-isopropoxy-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B3486896
M. Wt: 314.34 g/mol
InChI Key: HHZLBHATHSPQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-isopropoxy-N-(2-methyl-5-nitrophenyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, from pharmaceuticals to polymers .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring attached to an amide group (CONH2), with isopropoxy (OC(CH3)2), methyl (CH3), and nitro (NO2) substituents on the benzene ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides in general can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones, or be hydrolyzed to form carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the isopropoxy, methyl, and nitro groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some benzamides are used as antipsychotic drugs, where they work by blocking dopamine receptors in the brain .

Safety and Hazards

As with any chemical compound, handling “4-isopropoxy-N-(2-methyl-5-nitrophenyl)benzamide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on its efficacy and safety in clinical trials .

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(2)23-15-8-5-13(6-9-15)17(20)18-16-10-14(19(21)22)7-4-12(16)3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZLBHATHSPQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-isopropoxy-N-(2-methyl-5-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-isopropoxy-N-(2-methyl-5-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-isopropoxy-N-(2-methyl-5-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-isopropoxy-N-(2-methyl-5-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-isopropoxy-N-(2-methyl-5-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-isopropoxy-N-(2-methyl-5-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.